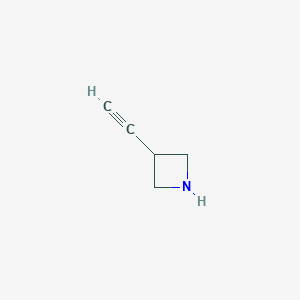

3-Ethynylazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-5-3-6-4-5/h1,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXIPNKHMJEZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynylazetidine

Precursor Synthesis and Azetidine (B1206935) Ring Formation Strategies

The successful synthesis of 3-ethynylazetidine is highly dependent on the efficient construction of appropriately substituted azetidine precursors. These precursors must possess a functional group at the C3 position that can be readily converted into an ethynyl (B1212043) group.

Several methods have been established for the synthesis of azetidines functionalized at the C3 position. A common approach involves the intramolecular cyclization of open-chain precursors. For instance, 1,3-disubstituted azetidines can be synthesized through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another powerful cyclization strategy is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which yields azetidines with a hydroxyl group adjacent to the ring, providing a handle for further manipulation. frontiersin.org

Direct functionalization of a pre-formed azetidine ring is also a viable route. Protocols for generating a C3-lithiated N-Boc-azetidine from 1-Boc-3-iodoazetidine have been developed. uniba.it This highly reactive organolithium intermediate can be trapped with various electrophiles to install a desired functional group at the C3 position. uniba.it Furthermore, the synthesis of 3-bromoazetidines provides a versatile precursor that can react with a range of nucleophiles to afford various C-3 substituted azetidines. rsc.org The reduction of 3-functionalized azetidin-2-ones (β-lactams) using reagents like sodium borohydride (B1222165) or various alanes also serves as a common method to access substituted azetidines. rsc.orgacs.org

| Method | Precursor(s) | Key Reagents | Resulting Azetidine | Reference(s) |

| Amine Alkylation | Primary amine, 2-substituted-1,3-propanediol | Triflic anhydride | 1,3-disubstituted azetidine | organic-chemistry.org |

| Epoxy Amine Cyclization | cis-3,4-epoxy amine | La(OTf)₃ | 3-hydroxyazetidine derivative | frontiersin.org |

| Direct Lithiation | 1-Boc-3-iodoazetidine | n-BuLi or t-BuLi | N-Boc-3-lithioazetidine | uniba.it |

| β-Lactam Reduction | C3-functionalized azetidin-2-one | NaBH₄ or Alanes (e.g., DIBAL-H) | C3-functionalized azetidine | rsc.orgacs.org |

| Halogenated Azetidine | N-protected 3-hydroxyazetidine | PBr₃ or similar | N-protected 3-bromoazetidine | rsc.org |

Once a C3-functionalized azetidine is in hand, the next critical step is the introduction of the ethynyl group. The most prevalent method for this transformation is the Sonogashira cross-coupling reaction. vulcanchem.comvulcanchem.com This involves coupling an azetidine bearing a halide (e.g., iodide) or a triflate at the C3 position with a terminal alkyne, often trimethylsilylacetylene, which is subsequently deprotected. vulcanchem.comvulcanchem.com For example, tert-butyl this compound-1-carboxylate can be prepared via a Sonogashira coupling, and this protected form is a common intermediate in organic synthesis. chembk.comgoogleapis.com

Alternative strategies include the cyclization of precursors that already contain the alkyne. Enantiopure ethynylazetidines have been obtained in high yields from the cyclization of 2-ethynyl-1,3-aminoalcohols under Mitsunobu conditions. morawa.at Another approach involves the ring expansion of activated aziridines; for instance, the synthesis of highly substituted ethynylazetidines from 2-ethynylaziridine (B15419825) precursors has been described. acs.org

Direct Synthetic Routes to this compound

Direct routes aim to install the ethynyl group during the primary bond-forming events of the synthesis, often leveraging powerful catalytic methods.

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds and is widely applied in the synthesis of this compound. wikipedia.org The reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide/triflate. organic-chemistry.org In this specific context, an N-protected azetidine-3-halide or azetidine-3-triflate is the coupling partner. vulcanchem.com The reactivity of the halide is typically I > Br > Cl. nrochemistry.com The reaction is valued for its reliability and tolerance of various functional groups, and it can often be carried out under mild conditions. wikipedia.org

The general mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle includes the oxidative addition of the Pd(0) catalyst to the azetidine halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nrochemistry.com

| Azetidine Substrate | Alkyne Source | Catalyst System | Base | Reference(s) |

| N-Boc-3-iodoazetidine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | uniba.itnrochemistry.com |

| Azetidine-3-triflate | Terminal Alkyne | Palladium complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt | Amine base (e.g., Et₃N, DIPEA) | vulcanchem.comwikipedia.org |

| (Substituted) Aryl Halide | tert-butyl this compound-1-carboxylate | Metal catalyst (Pd) | Base | googleapis.com |

Copper catalysis is central to many alkynylation reactions, including the Sonogashira coupling where it serves as a co-catalyst. wikipedia.org However, methodologies that rely primarily on copper catalysis for C-N or C-C bond formation with alkynes have also been developed. For example, copper has been used to catalyze the alkynylation of amides and hydrazides to form ynamides and ynehydrazides, respectively, using reagents like ethynylbenziodoxolone (EBX). ulb.ac.benih.govchemrxiv.org While a direct copper-catalyzed C-H or C-X alkynylation of the azetidine ring to form this compound is not as prominently documented as the Sonogashira reaction, the principles of these reactions suggest potential applicability. For instance, a copper-catalyzed photoinduced radical cyclization of ynamides has been reported as a general synthesis for azetidines, indicating the compatibility of copper catalysis with these strained rings. ulb.be

The high ring strain of three- and four-membered heterocycles can be harnessed as a driving force for chemical transformations. rsc.org The synthesis of functionalized azetidines via strain-release reactions is a modern and powerful approach. One such strategy involves the functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). acs.orgarkat-usa.org These highly strained molecules undergo stereospecific ring-opening reactions with a variety of nucleophiles, leading to 1,3-disubstituted azetidines. organic-chemistry.orgacs.org This modular approach could potentially be used to introduce an ethynyl-containing fragment.

A more direct route starts from aziridine (B145994) precursors. The synthesis of highly substituted ethynylazetidines has been achieved through the reaction of N-protected 3-alkyl-2-ethynylaziridines. acs.org These aziridines, when treated with indium iodide in the presence of a palladium catalyst, form allenylindium reagents that can react with aldehydes. acs.org This work also describes the direct synthesis of ethynylazetidines from these ethynylaziridine precursors, representing a formal ring expansion from a three-membered to a four-membered heterocycle. acs.org

Photochemical Cycloaddition Reactions Leading to Ethynylazetidines

Photochemical cycloaddition reactions represent a powerful tool for the construction of strained ring systems like azetidines. libretexts.org These reactions, often proceeding through mechanisms distinct from thermal conditions, can provide access to products that are otherwise difficult to obtain. novapublishers.com Specifically, [2+2] photocycloadditions are well-suited for creating four-membered rings. libretexts.org

In the context of synthesizing ethynylazetidines, a plausible photochemical strategy involves the [2+2] cycloaddition of an alkyne with an appropriate alkene precursor. While direct literature on the photochemical synthesis of this compound is not abundant, the principles of photochemical cycloadditions of other systems can be extrapolated. For instance, the photocycloaddition of α-diketones with alkenes is a known method. mdpi.com Similarly, radical-mediated [3+2]-cycloaddition reactions under photochemical conditions have been developed for synthesizing other cyclic compounds. rsc.org

A hypothetical photochemical route to a this compound derivative could involve the irradiation of a precursor containing both an alkene and an alkyne moiety, leading to an intramolecular [2+2] cycloaddition. The success of such a reaction would depend on the nature of the chromophore that absorbs light and initiates the reaction. libretexts.org

Enantioselective Synthesis of Chiral this compound and its Stereoisomers

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chirality in bioactive molecules. mdpi.com Several strategies can be employed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.

Asymmetric Catalysis in Azetidine Ring Construction

Asymmetric catalysis is a cornerstone of modern organic synthesis, allowing for the creation of chiral molecules with high enantioselectivity. nih.gov Chiral catalysts, such as those based on transition metals or organocatalysts, can effectively control the stereochemical outcome of a reaction. youtube.combeilstein-journals.org

For the construction of a chiral azetidine ring, a number of catalytic asymmetric reactions could be envisioned. For example, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been successfully used to synthesize chiral 3-aryl-1-indanones, demonstrating the power of this approach for creating chiral five-membered rings. organic-chemistry.org A similar strategy could potentially be adapted for the synthesis of four-membered azetidine rings. Iridium-catalyzed intramolecular hydroarylation is another powerful method for synthesizing chiral heterocyclic compounds. rsc.org

The development of asymmetric catalytic methods often involves screening different chiral ligands to find one that provides high enantioselectivity. units.it For instance, in the synthesis of chiral 3-aryl-1-indanones, MonoPhos was identified as a highly effective and cost-efficient ligand. organic-chemistry.org

Chiral Auxiliary-Based Approaches for C3 Functionalization

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sfu.ca After the desired chiral center is created, the auxiliary is removed. This strategy has been used in a variety of asymmetric transformations, including alkylations and cycloadditions. sfu.ca

In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the ethynyl group at the C3 position. For example, a chiral auxiliary could be used to direct the diastereoselective functionalization of a pre-formed azetidine ring. This approach has been demonstrated in the enantioselective synthesis of other complex molecules. sustech.edu.cn The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the reaction. sfu.ca A serine-derived chiral carboxylic acid, for instance, has been used in stereoselective electrocatalytic decarboxylative transformations. researchgate.net

Enzymatic or Biocatalytic Routes to Chiral Azetidines with Ethynyl Groups

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high enantioselectivity and mild reaction conditions. mdpi.com Enzymes are chiral molecules themselves and can therefore create chiral products with exceptional stereocontrol. nih.gov

While specific enzymatic routes to this compound are not extensively documented, the principles of biocatalysis suggest several potential strategies. For example, ketoreductases are enzymes that can reduce ketones to chiral alcohols with high enantiomeric excess. researchgate.net A biocatalytic cascade combining an ene-reductase and an imine reductase or reductive aminase can be used to synthesize chiral amines with two stereocenters from α,β-unsaturated ketones. hims-biocat.eu Such a strategy could potentially be adapted to create a chiral azetidine precursor.

The development of a biocatalytic route often involves screening a variety of enzymes or microorganisms to find one with the desired activity and selectivity. nih.gov Once a suitable biocatalyst is identified, the process can be optimized for large-scale production. researchgate.net

Scalable Synthetic Protocols and Green Chemistry Considerations

The development of scalable and environmentally friendly synthetic methods is a key goal in modern chemistry. researchgate.net This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and the use of hazardous materials. mdpi.com

Process Optimization for Increased Yield and Purity

Process optimization is a critical step in developing a commercially viable synthesis. This can involve a systematic study of various reaction parameters, such as temperature, pressure, solvent, and catalyst loading, to identify the optimal conditions. deskera.com Techniques like the Taguchi method can be used to efficiently explore the effects of multiple variables on the reaction outcome. numberanalytics.com

For the synthesis of this compound, process optimization would focus on maximizing the conversion of starting materials to the desired product while minimizing the formation of byproducts. azom.com This would not only improve the yield but also simplify the purification process, leading to a higher purity of the final compound. The use of high-quality raw materials and well-maintained equipment is also essential for achieving high yields and purity. azom.com

Green chemistry principles encourage the use of safer solvents and reaction conditions. ijpsr.com For example, using water as a solvent or running reactions under solvent-free conditions can significantly reduce the environmental impact of a synthesis. ijpsr.comrsc.org The development of a scalable, green synthesis of this compound would be a significant advancement, enabling its wider use in various applications.

Sustainable Synthetic Strategies for this compound Production

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For the production of this compound, a valuable building block in medicinal chemistry, a shift towards sustainable practices is essential. This involves the implementation of strategies that minimize waste, reduce the use of hazardous substances, and improve energy efficiency, in line with the principles of green chemistry. Sustainable approaches to this compound can be envisioned through two primary routes: the introduction of the ethynyl group onto a pre-formed azetidine ring using greener reaction conditions, and the sustainable construction of the azetidine ring itself followed by functionalization.

One key precursor for the synthesis of this compound is N-Boc-3-azetidinone or the corresponding aldehyde, N-Boc-3-formylazetidine. The conversion of the carbonyl group to a terminal alkyne is a critical step. Traditional methods like the Corey-Fuchs reaction, while effective, often rely on stoichiometric amounts of triphenylphosphine (B44618) and hazardous reagents like carbon tetrabromide, generating significant phosphine (B1218219) oxide waste. jk-sci.comorganic-chemistry.orgwikipedia.org A more sustainable alternative is the Seyferth-Gilbert homologation, particularly the Ohira-Bestmann modification. organic-chemistry.orgwikipedia.orgwordpress.com This one-pot reaction converts aldehydes to terminal alkynes using a catalytic amount of a phosphonate (B1237965) reagent under milder basic conditions, such as potassium carbonate in methanol, which is more amenable to sensitive substrates and reduces waste. wikipedia.orgsigmaaldrich.com

Another prominent pathway involves the Sonogashira cross-coupling reaction, which couples a terminal alkyne with a halide. acs.org In the context of this compound synthesis, this would typically involve coupling an ethynylating agent with a 3-haloazetidine derivative. Conventional Sonogashira reactions often employ palladium and copper co-catalysts in solvents like DMF or THF, which are recognized as hazardous. unibo.it Sustainable advancements in this area focus on using greener solvent systems. Research has demonstrated the efficacy of bio-based solvents such as cyclopentyl methyl ether (CPME), N-Hydroxyethylpyrrolidone (HEP), and γ-valerolactone-based ionic liquids for Sonogashira couplings, significantly reducing the environmental impact. unibo.itbeilstein-journals.orguniba.it Furthermore, protocols for copper-free Sonogashira reactions have been developed, which mitigates the toxicity concerns associated with copper catalysts. beilstein-journals.org

The construction of the azetidine ring itself presents opportunities for green innovation. Microwave-assisted synthesis has been shown to accelerate the formation of azetidine rings from precursors like 3-(ammonio)propyl sulfates in aqueous media, leading to shorter reaction times and increased energy efficiency compared to conventional heating methods. researchgate.netniscpr.res.in Flow chemistry is another powerful tool for sustainable synthesis, offering enhanced safety, reproducibility, and scalability. The synthesis of functionalized azetidines has been successfully demonstrated in flow reactors, which can handle highly reactive intermediates at temperatures not easily accessible in batch processing, and often in more environmentally friendly solvents. uniba.itchemrxiv.orgdurham.ac.ukacs.org

Biocatalysis represents a frontier in the sustainable synthesis of chiral azetidines. Engineered enzymes, such as evolved variants of cytochrome P450, have been utilized for the enantioselective one-carbon ring expansion of aziridines to produce chiral azetidines on a gram scale. chemrxiv.orgnih.gov The use of biocatalytically derived enantiopure azetidine-2-carboxyaldehyde in subsequent chemical transformations, such as the Passerini reaction, highlights the potential of combining biocatalysis with traditional organic synthesis to create complex, functionalized azetidine derivatives diastereoselectively. mdpi.com Such enzymatic processes operate under mild, aqueous conditions and offer high selectivity, embodying the core principles of green chemistry.

By integrating these advanced and sustainable methodologies—such as the Ohira-Bestmann reaction, Sonogashira couplings in green solvents, microwave and flow synthesis, and biocatalysis—the production of this compound can be made significantly more efficient and environmentally responsible.

Table 1: Comparison of Conventional vs. Sustainable Methods for Alkyne Synthesis from Aldehydes

| Feature | Corey-Fuchs Reaction | Ohira-Bestmann Modification |

| Reagents | Triphenylphosphine (stoichiometric), Carbon Tetrabromide, n-Butyllithium | Dimethyl (1-diazo-2-oxopropyl)phosphonate (catalytic), Potassium Carbonate |

| Byproducts | Triphenylphosphine oxide (significant waste) | Methyl acetate, Dimethyl phosphate |

| Reaction Conditions | Two steps, often requires low temperatures (-78 °C) | One-pot, milder base, often room temperature |

| Sustainability Profile | Use of hazardous CBr4, large amounts of phosphine waste, strong organometallic base. | Milder conditions, less hazardous reagents, reduced waste. wikipedia.orgsigmaaldrich.com |

Table 2: Greener Solvent Alternatives for Sonogashira Coupling

| Solvent | Classification | Advantages in Sonogashira Coupling | Reference |

| N,N-Dimethylformamide (DMF) | Conventional, Hazardous | Good solubility for reagents. | unibo.it |

| Cyclopentyl Methyl Ether (CPME) | Green Alternative | High boiling point, low peroxide formation, low water solubility for easier work-up. | uniba.it |

| N-Hydroxyethylpyrrolidone (HEP) | Green Alternative | Effective in promoting fast reactions under mild conditions. | unibo.it |

| γ-Valerolactone-based Ionic Liquids | Bio-based, Green Alternative | Can act as solvent, ligand, and base, enabling copper- and auxiliary base-free reactions. | beilstein-journals.org |

Table 3: Advanced Technologies for Sustainable Azetidine Synthesis

| Technology | Principle | Advantages for Azetidine Synthesis | Reference |

| Microwave-Assisted Synthesis | Dielectric heating | Accelerated reaction rates, reduced reaction times, often improved yields. | researchgate.netniscpr.res.in |

| Flow Chemistry | Continuous processing in microreactors | Enhanced safety with reactive intermediates, improved heat and mass transfer, easy scalability. | chemrxiv.orgdurham.ac.ukacs.org |

| Biocatalysis | Use of enzymes | High enantioselectivity, mild aqueous reaction conditions, biodegradable catalysts. | chemrxiv.orgnih.govmdpi.com |

Chemical Transformations and Reactivity of 3 Ethynylazetidine

Reactivity of the Terminal Alkyne Group

The terminal alkyne is a versatile functional group, characterized by its sp-hybridized carbons, which impart high electron density and specific reactivity patterns. It readily participates in cycloadditions, transition-metal-catalyzed cross-coupling reactions, and various addition reactions.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

One of the most powerful and widely used reactions involving terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," unites an alkyne with an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.

The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. googleapis.com This process is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition and exhibits absolute regioselectivity, exclusively yielding the 1,4-isomer. googleapis.comgoogle.com

3-Ethynylazetidine, particularly in its N-Boc protected form (tert-butyl this compound-1-carboxylate), is an excellent substrate for CuAAC reactions. This transformation provides a robust method for covalently linking the azetidine (B1206935) scaffold to a wide variety of molecules functionalized with an azide group, enabling the synthesis of complex architectures for applications in drug discovery and bioconjugation.

Table 1: Representative CuAAC Reaction with this compound This table presents a representative, generalized example of a CuAAC reaction.

| Alkyne | Azide | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| N-Boc-3-ethynylazetidine | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | tert-butyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate |

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Stille, Sonogashira with Diverse Electrophiles)

The terminal alkyne of this compound is a key handle for forming new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is particularly prominent for this substrate.

The Sonogashira reaction creates a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. bath.ac.uk The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. bath.ac.uk This methodology has been successfully applied to tert-butyl this compound-1-carboxylate, allowing for the direct attachment of various aryl and heteroaryl groups to the azetidine ring via the ethynyl (B1212043) linker. This reaction is instrumental in the synthesis of complex molecules for pharmaceutical research. googleapis.com

Table 2: Examples of Sonogashira Coupling with tert-butyl this compound-1-carboxylate

| Aryl Halide | Catalyst System | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 4-Iodo-1-nitrobenzene | Pd(PPh₃)₂Cl₂, CuI | Cs₂CO₃ | DMF | 80 °C, 6 hr | tert-butyl 3-((4-nitrophenyl)ethynyl)azetidine-1-carboxylate | googleapis.com |

| Aryl Bromide (General) | Pd catalyst | DIPEA | - | - | tert-butyl 3-(arylethynyl)azetidine-1-carboxylate |

While the Heck and Stille couplings are powerful C-C bond-forming reactions, their specific application to this compound is less commonly documented in readily available literature. In principle, the Heck reaction could couple the alkyne with an aryl halide, though this is more common with alkenes. The Stille reaction would involve coupling with an organostannane reagent.

Hydration, Hydrohalogenation, and Other Addition Reactions to the Triple Bond

The triple bond of this compound is susceptible to electrophilic addition reactions, similar to other terminal alkynes.

Hydration: The acid-catalyzed hydration of terminal alkynes, typically using aqueous sulfuric acid with a mercury(II) salt (e.g., HgSO₄) as a catalyst, follows Markovnikov's rule. The initial addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For this compound, this reaction is expected to yield a methyl ketone, resulting in the formation of 1-(azetidin-3-yl)ethan-1-one.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to this compound also proceeds according to Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. bath.ac.uk The reaction can be controlled by stoichiometry. The addition of one equivalent of HX yields a vinyl halide (e.g., 3-(2-haloethenyl)azetidine). With two equivalents of HX, a second addition occurs, typically resulting in a geminal dihalide (e.g., 3-(2,2-dihaloethyl)azetidine), as the halogen on the vinyl halide directs the second addition to the same carbon. bath.ac.uk

A copper-catalyzed protosilylation has also been reported, which represents another form of addition to the triple bond. This reaction adds a silyl group to the internal carbon and a hydrogen to the terminal carbon (Markovnikov selectivity), yielding a vinylsilane.

Alkyne Metathesis and Polymerization involving the Ethynyl Moiety

Alkyne metathesis is a reaction that redistributes, or scrambles, alkylidyne groups, catalyzed by metal-alkylidyne complexes (e.g., molybdenum or tungsten). While a powerful tool for synthesizing complex alkynes and polymers, the application of alkyne metathesis specifically to this compound is not widely reported. Terminal alkynes can be challenging substrates in metathesis and may undergo competing side reactions such as polymerization. In principle, the homodimerization of this compound via alkyne metathesis would lead to the formation of 1,4-di(azetidin-3-yl)buta-1,3-diyne.

Reactions Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a secondary amine, making it nucleophilic and basic. This allows for a variety of functionalization reactions, which are crucial for diversifying the chemical scaffold.

N-Alkylation and N-Acylation Reactions for Scaffold Diversification

A common synthetic strategy involves performing reactions on the alkyne of N-Boc protected this compound, followed by removal of the Boc group (typically with an acid like trifluoroacetic acid) to liberate the secondary amine. This free amine can then be readily modified. bath.ac.uk

N-Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. googleapis.com This allows for the introduction of a wide range of substituents onto the nitrogen atom, which is a key method for modulating the physicochemical and pharmacological properties of azetidine-containing molecules.

N-Acylation: The reaction of the azetidine nitrogen with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-acyl azetidine derivatives. This introduces an amide functionality, which can act as a hydrogen bond acceptor and significantly alter the biological profile of the parent compound.

This sequential functionalization—first at the alkyne and then at the nitrogen—provides a highly modular and flexible approach to creating diverse libraries of complex molecules based on the this compound scaffold.

Ring-Opening Reactions of the Azetidine Moiety

The significant ring strain of the azetidine core in this compound makes it susceptible to ring-opening reactions. These transformations can be initiated by nucleophiles or driven by the release of strain, leading to the formation of linear amines or larger, rearranged cyclic structures.

The azetidine ring can be opened by various nucleophiles, a reaction often facilitated by activation of the nitrogen atom, for instance, by protonation or conversion to a quaternary azetidinium salt. researchgate.net The attack of the nucleophile typically occurs at one of the ring carbons adjacent to the nitrogen, leading to cleavage of a C-N bond. In the case of this compound, the regioselectivity of the ring-opening can be influenced by steric and electronic factors, including the nature of the substituent on the nitrogen and the reaction conditions.

Common nucleophiles that can induce the ring-opening of azetidines include halides, thiols, and alcohols. researchgate.netresearchgate.net For example, the reaction of an N-activated this compound with a halide source would be expected to yield a γ-haloamino-alkyne.

| Azetidinium Substrate | Nucleophile | Product | Reference |

| Generic N,N-dialkylazetidinium | Chloride (Cl⁻) | γ-Chloroamine | researchgate.net |

| Generic N,N-dialkylazetidinium | Bromide (Br⁻) | γ-Bromoamine | researchgate.net |

| Generic N,N-dialkylazetidinium | Iodide (I⁻) | γ-Iodoamine | researchgate.net |

| 1-Benzhydrylazetidin-3-ol | Phenols | 1-(Alkylamino)-3-(aryloxy)propan-2-ol | researchgate.net |

The inherent strain energy of the azetidine ring can be harnessed to drive rearrangements and ring expansions, leading to the formation of larger, more stable heterocyclic systems. nih.govresearchgate.netnih.gov These reactions are often initiated by the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the ring.

While specific examples utilizing this compound are not prevalent in the literature, the rearrangement of related strained systems provides insight into its potential reactivity. For instance, the reaction of azabicyclo[1.1.0]butanes, which can be considered precursors to 3-substituted azetidines, with electrophiles can trigger a strain-release-driven rearrangement to yield functionalized azetidines. nih.govrsc.orgresearchgate.net

A plausible rearrangement pathway for a derivative of this compound could involve the formation of an ylide, which then undergoes a ring-opening and ring-closing cascade to yield a more complex azetidine or a larger ring system like a pyrrolidine. Such transformations have been observed in the reaction of methylene aziridines with rhodium carbenes to produce methylene azetidines via a formal [3+1] ring expansion. nih.gov The ethynyl group in this compound could participate in or influence such rearrangements, potentially leading to novel molecular scaffolds.

C-H Functionalization of the Azetidine Ring System

Direct functionalization of the C-H bonds of the azetidine ring represents an atom-economical approach to introduce further complexity into the this compound scaffold. Both directed C-H activation and radical functionalization strategies have been applied to saturated N-heterocycles.

Transition metal-catalyzed C-H activation, guided by a directing group, allows for the selective functionalization of specific C-H bonds. In the context of this compound, the nitrogen atom of the ring itself or a substituent attached to it can act as an internal directing group, guiding a metal catalyst to activate the adjacent C-H bonds at the C2 or C4 positions. This approach avoids the need for pre-functionalization of the ring.

Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, highlighting the feasibility of activating C-H bonds on the azetidine ring. rsc.org While the ethynyl group's presence might influence the catalytic cycle, it is conceivable that under appropriate conditions, the C-H bonds of the this compound ring could be targeted for arylation, alkylation, or other coupling reactions.

| Heterocycle | Directing Group | Metal Catalyst | Reaction Type | Product |

| Piperidine Derivative | Carbamate | Rhodium | C-H Borylation | Borylated Piperidine |

| Pyrrolidine Derivative | Picolinamide | Palladium | C-H Arylation | Arylated Pyrrolidine |

| General Saturated Azacycle | Amine | Tantalum | C-H Alkylation | α-Alkylated Azacycle |

Radical-mediated reactions offer an alternative pathway for the C-H functionalization of the azetidine ring in this compound. These reactions are often initiated by the generation of a radical species that can abstract a hydrogen atom from the azetidine ring, creating a carbon-centered radical. This intermediate can then be trapped by a variety of radical acceptors to form a new C-C or C-heteroatom bond.

The C-H bonds at the C2 and C4 positions of the azetidine ring are susceptible to radical abstraction due to the stabilizing effect of the adjacent nitrogen atom. While the search results did not provide specific examples of radical functionalization of this compound, the general principles of radical chemistry suggest that such transformations are feasible. For instance, radical trifunctionalization reactions have been reported for various alkenes and alkynes, demonstrating the power of radical cascades to build molecular complexity. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethynylazetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 3-ethynylazetidine and its derivatives, a comprehensive suite of 1D and 2D NMR experiments is essential to assign proton and carbon signals, determine stereochemistry, and understand the dynamic behavior of the azetidine (B1206935) ring.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural elucidation. In a representative N-Boc protected this compound, the ¹H NMR spectrum shows characteristic signals for the azetidine ring protons, the ethynyl (B1212043) proton, and the protecting group. For instance, the protons on the azetidine ring typically appear as multiplets in the range of 3.20-4.20 ppm. googleapis.com The acetylenic proton (≡C-H) is usually observed as a doublet around 2.28 ppm. googleapis.com The tert-butyl protons of the Boc group present as a sharp singlet around 1.43 ppm. googleapis.com

The ¹³C NMR spectrum complements this information. The quaternary carbon of the Boc group resonates around 80-81 ppm, while the carbonyl carbon is found further downfield. nih.govprinceton.edu The carbons of the azetidine ring and the alkyne group have distinct chemical shifts that are sensitive to the substitution pattern.

Two-dimensional NMR techniques are indispensable for unambiguous assignments and for piecing together the molecular connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. slideshare.netcreative-biostructure.com It is instrumental in tracing the connectivity of the protons within the azetidine ring and identifying the coupling between the ethynyl proton and the proton at the 3-position of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlation). slideshare.netprinceton.edu This experiment is crucial for assigning the carbon signals of the azetidine ring and the ethynyl group based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). slideshare.netprinceton.edu This is particularly useful for identifying the connection between the azetidine ring and the ethynyl substituent, as well as confirming the position of protecting groups. For example, correlations from the azetidine protons to the alkyne carbons would definitively establish the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are in close proximity, which is critical for determining stereochemistry and conformation. slideshare.netipb.pt

| Technique | Purpose | Information Gained for this compound |

| ¹H NMR | Provides information about the proton environment. | Chemical shifts and coupling constants of azetidine ring protons, ethynyl proton, and substituent protons. |

| ¹³C NMR | Provides information about the carbon skeleton. | Chemical shifts of azetidine ring carbons, alkyne carbons, and substituent carbons. |

| COSY | Identifies coupled protons. slideshare.netcreative-biostructure.com | Connectivity of protons within the azetidine ring. |

| HSQC | Correlates protons to their directly attached carbons. slideshare.netprinceton.edu | Unambiguous assignment of carbon signals for the azetidine and ethynyl moieties. |

| HMBC | Shows long-range proton-carbon correlations. slideshare.netprinceton.edu | Confirms the connectivity between the azetidine ring, the ethynyl group, and other substituents. |

| NOESY | Identifies protons that are close in space. slideshare.netipb.pt | Provides insights into the stereochemistry and conformational preferences of the molecule. |

Stereochemical Assignment through NMR Techniques

For substituted azetidine derivatives, determining the relative stereochemistry is crucial. NOESY experiments are a powerful tool for this purpose. For example, in a disubstituted azetidine, the presence of a NOESY cross-peak between two substituents would indicate that they are on the same face of the ring (cis), while the absence of such a correlation would suggest a trans relationship. ipb.pt The magnitude of proton-proton coupling constants (J-values) can also provide stereochemical information. In azetidine rings, cis coupling constants are generally larger than trans coupling constants. ipb.pt For instance, cis-coupling constants are often in the range of 8.4-8.9 Hz, whereas trans-coupling constants are typically smaller, around 5.8-7.9 Hz. ipb.pt

Dynamic NMR for Conformational Analysis of Azetidine Ring

The four-membered azetidine ring is not planar and undergoes a dynamic process called ring puckering. acs.orgmdpi.com This conformational flexibility can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the azetidine ring protons. At low temperatures, the ring puckering may be slow on the NMR timescale, resulting in distinct signals for the axial and equatorial protons. As the temperature is increased, the rate of interconversion increases, leading to coalescence of these signals. Analysis of the temperature-dependent spectra can provide quantitative information about the energy barrier for the ring-puckering process. acs.org This dynamic behavior is influenced by the nature of the substituents on the ring. mdpi.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying specific functional groups.

Characteristic Absorption Bands for Alkyne and Azetidine Moieties

The terminal alkyne group of this compound has very distinct vibrational signatures.

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a sharp, moderately intense absorption in the IR spectrum in the region of 2100-2140 cm⁻¹. researchgate.net In the Raman spectrum, this band is often strong and appears around the same frequency. researchgate.netnih.gov

≡C-H Stretch: The acetylenic C-H bond stretch is a sharp and intense absorption in the IR spectrum, typically found around 3300 cm⁻¹.

The azetidine ring also has characteristic vibrational modes, although they can be more complex and may overlap with other absorptions. The N-H stretch of an unsubstituted or N-monosubstituted azetidine appears in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ region. The ring puckering and other ring deformations also give rise to absorptions in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) ** | Typical Raman Frequency (cm⁻¹) ** | Intensity |

| Terminal Alkyne | C≡C Stretch | 2100-2140 | ~2100 researchgate.net | Medium (IR), Strong (Raman) researchgate.netnih.gov |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong (IR) | |

| Azetidine | N-H Stretch | 3300-3500 | Medium | |

| Azetidine | C-N Stretch | 1250-1020 | Medium-Weak |

Conformational Insights from Vibrational Frequencies

The exact position and intensity of the vibrational bands can be sensitive to the molecular conformation. For the alkyne group, the frequency of the C≡C stretching vibration can be influenced by the electronic environment. nih.govnih.gov Solvatochromic studies, where spectra are recorded in different solvents, can reveal information about the local environment of the alkyne probe. nih.govnih.gov Theoretical calculations are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes and to gain a deeper understanding of the conformational preferences of the molecule. The broadening of Raman peaks for alkynes can sometimes be attributed to interactions with the solvent, indicating specific molecular associations. chemrxiv.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information regarding the molecular weight and elemental composition of a compound. europa.eu For this compound, both high-resolution and tandem mass spectrometry are employed to confirm its identity and structure.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com Unlike nominal mass spectrometry, which provides an integer mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com This is achieved by accurately measuring the mass, which deviates slightly from an integer value due to the mass defects of the constituent atoms. msu.edu

For this compound (C₅H₇N), the theoretical exact mass can be calculated and compared to the experimental value obtained via HRMS. The analysis is typically performed on the protonated molecule, [M+H]⁺, generated through soft ionization techniques like electrospray ionization (ESI). europa.eu The high accuracy of the measurement, often within a few parts per million (ppm), provides strong confidence in the assigned elemental formula. europa.eu

| Isotopologue Formula | Description | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [¹²C₅¹H₈¹⁴N]⁺ | Monoisotopic Peak (M) | 82.0651 | 100.00 |

| [¹³C¹²C₄¹H₈¹⁴N]⁺ | M+1 Peak | 83.0685 | 5.58 |

| [¹²C₅¹H₈¹⁵N]⁺ | M+1 Peak | 83.0622 | 0.37 |

Tandem mass spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of a selected precursor ion, providing conclusive evidence for its molecular structure. europa.eunih.gov In this technique, the molecular ion (or a protonated adduct) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of the this compound molecular ion is expected to follow established patterns for cyclic amines and alkynes. libretexts.org Key fragmentation mechanisms include alpha-cleavage adjacent to the nitrogen atom and cleavage of the strained four-membered ring. libretexts.orgmiamioh.edu The analysis of these fragmentation patterns allows for the confirmation of the azetidine ring and the ethynyl substituent. For instance, the cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway for aliphatic amines. libretexts.org

| Proposed Fragment Structure | m/z (Nominal) | Plausible Neutral Loss | Fragmentation Pathway Description |

|---|---|---|---|

| [C₄H₄N]⁺ | 66 | CH₄ | Ring opening followed by loss of methane. |

| [C₃H₄N]⁺ | 54 | C₂H₃ | Loss of the vinyl radical following ring cleavage. |

| [C₂H₄N]⁺ | 42 | C₃H₃ | Loss of the propargyl radical, characteristic of the ethynyl group. |

| [C₄H₅]⁺ | 53 | CH₂N | Loss of the azomethine radical. |

X-ray Crystallography of this compound Salts and Complexed Derivatives

X-ray crystallography is a powerful technique that provides the definitive, three-dimensional atomic structure of a crystalline material. anton-paar.comwikipedia.org While obtaining single crystals of the volatile free base of this compound can be challenging, its salts (e.g., hydrochloride, hydrobromide) or co-crystals with other molecules are often more amenable to crystallization. anton-paar.com This method is the gold standard for determining molecular geometry. diamond.ac.uk

A single-crystal X-ray diffraction analysis reveals precise data on bond lengths, bond angles, and torsional angles within the molecule. wikipedia.org For a this compound salt, the resulting crystal structure would confirm the puckering of the azetidine ring, the precise geometry of the ethynyl substituent, and the relative orientation of these groups. Conformations observed in the solid state are typically fixed during the crystallization process. mdpi.com

Furthermore, the analysis elucidates the crystal packing and identifies all intermolecular interactions, such as hydrogen bonds between the protonated azetidine nitrogen and the counter-ion, or other non-covalent interactions that stabilize the crystal lattice. wikipedia.org This information is critical for understanding the solid-state properties of the material.

| Structural Parameter | Description | Typical Expected Value/Information |

|---|---|---|

| Azetidine Ring Puckering Angle | Quantifies the non-planarity of the four-membered ring. | Provides insight into ring strain and conformation. |

| C≡C Bond Length | The distance between the two sp-hybridized carbons. | ~1.20 Å |

| C-C≡C Bond Angle | The angle defining the linearity of the alkyne group. | ~180° |

| N-H···X⁻ Hydrogen Bond Distance | The distance between the azetidinium proton and the halide anion (X⁻). | Confirms ionic interaction and describes crystal packing. |

For chiral derivatives of this compound, X-ray crystallography is an absolute method for determining the configuration of stereocenters. sioc-journal.cnbch.ro By employing X-rays of a suitable wavelength to induce anomalous dispersion effects, it is possible to unambiguously distinguish between a molecule and its non-superimposable mirror image (enantiomer). wikipedia.org This technique is particularly valuable for assigning the absolute configuration of new chiral compounds without relying on chemical correlation to a known standard. rsc.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that use polarized light to investigate chiral molecules. yale.edunsf.gov These methods are fundamental for determining the enantiomeric purity (or enantiomeric excess, % ee) of a chiral sample.

Optical Rotation measures the angle to which a chiral compound in solution rotates the plane of plane-polarized light. wikipedia.org This rotation can be to the right (dextrorotatory, +) or to the left (levorotatory, -). wikipedia.org The specific rotation, [α], is a characteristic property of a chiral molecule under defined conditions (wavelength, temperature, solvent, concentration). The enantiomeric excess of a mixture can be calculated by comparing its observed specific rotation to the specific rotation of a pure enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An optically active molecule will absorb the two components differently, resulting in a CD spectrum with positive or negative peaks, known as Cotton effects. mertenlab.de Enantiomers produce mirror-image CD spectra. researchgate.net This technique is highly sensitive and can be used to determine the enantiomeric excess and, in conjunction with computational methods, the absolute configuration of chiral molecules. researchgate.netrsc.org

| Sample Description | Observed Specific Rotation [α]obs | Enantiomeric Excess (% ee) | Composition |

|---|---|---|---|

| Pure (+)-Enantiomer | +150° (Hypothetical) | 100% | 100% (+), 0% (-) |

| Pure (-)-Enantiomer | -150° (Hypothetical) | 100% | 0% (+), 100% (-) |

| Racemic Mixture | 0° | 0% | 50% (+), 50% (-) |

| Enantioenriched Sample A | +120° | 80% | 90% (+), 10% (-) |

| Enantioenriched Sample B | -75° | 50% | 25% (+), 75% (-) |

*Calculated using the formula: % ee = ([α]obs / [α]max) * 100

Theoretical and Computational Studies of 3 Ethynylazetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. irjweb.com These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies, which in turn govern the molecule's reactivity. irjweb.comphyschemres.org For 3-ethynylazetidine, these calculations can predict how the strained four-membered ring and the reactive ethynyl (B1212043) group influence its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. researchgate.net

In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the alkyne. The LUMO is likely to be an anti-bonding orbital (π*) associated with the ethynyl group. DFT calculations are employed to precisely determine the energies and spatial distributions of these orbitals. irjweb.com While specific calculations for the parent this compound are not widely published, data from related heterocyclic compounds calculated using DFT methods illustrate the typical outputs of such an analysis. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties Calculated via DFT (Note: The following data is representative of typical DFT calculation results for heterocyclic molecules and does not represent experimentally verified values for this compound.)

| Parameter | Symbol | Calculated Value (eV) | Reference |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.28 | ajchem-a.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 0.16 | ajchem-a.com |

| HOMO-LUMO Energy Gap | ΔE | 8.44 | ajchem-a.com |

| Ionization Potential | I ≈ -EHOMO | 8.28 | ajchem-a.com |

| Electron Affinity | A ≈ -ELUMO | -0.16 | ajchem-a.com |

The size of the HOMO-LUMO gap provides insight into the electronic transitions a molecule can undergo; a larger gap corresponds to a more stable and less easily excitable molecule. youtube.com

The distribution of electrons within a molecule is inherently uneven due to differences in electronegativity and the presence of lone pairs and π-systems. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) surface. uni-muenchen.de An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate charge intensity. libretexts.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. researchgate.netuni-muenchen.de

For this compound, an MEP surface would be expected to show:

A region of strong negative potential (red) localized on the nitrogen atom, corresponding to its lone pair of electrons. This site is the primary center for protonation and electrophilic attack.

A region of moderate negative potential associated with the π-electron cloud of the carbon-carbon triple bond, which can also act as a nucleophile.

Regions of positive potential (blue) around the hydrogen atom attached to the nitrogen (N-H) and the acetylenic hydrogen (C≡C-H), indicating their acidic character.

These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions. uni-muenchen.de The generation of these surfaces is a standard feature in many quantum chemistry software packages. schrodinger.comcrystalsolutions.eu

The basicity of the nitrogen atom in the azetidine (B1206935) ring is a key feature of its reactivity. Computational methods can predict the acid dissociation constant (pKa) of the conjugate acid (azetidinium ion), providing a quantitative measure of basicity. routledge.commdpi.com These predictions typically involve calculating the free energy change of the protonation/deprotonation reaction in a simulated solvent environment. reddit.com

The basicity of the nitrogen in this compound is influenced by several competing factors:

Hybridization: The nitrogen atom is sp³ hybridized, similar to other saturated amines.

Ring Strain: The four-membered ring alters the geometry and orbital hybridization compared to an acyclic amine, which can affect basicity.

Inductive Effect: The ethynyl substituent is an electron-withdrawing group due to the high s-character (50%) of its sp-hybridized carbons. This inductive effect is expected to pull electron density away from the nitrogen atom, thereby reducing its ability to donate its lone pair and lowering its basicity compared to the parent azetidine molecule.

Computational pKa prediction models, which can be based on first-principles quantum mechanics or empirical data, are crucial for estimating these effects before a compound is synthesized. nih.govchemrxiv.org Comparing the predicted pKa of this compound's conjugate acid with that of other amines provides a clear picture of its relative basicity.

Table 2: Comparison of Experimental pKa Values of Conjugate Acids for Representative Amines (Note: This table provides context for predicting the basicity of this compound.)

| Compound | Structure | pKa of Conjugate Acid |

| Pyrrolidine | C₄H₉N | 11.27 |

| Azetidine | C₃H₇N | 11.29 |

| Piperidine | C₅H₁₁N | 11.12 |

| This compound (Predicted) | C₅H₇N | < 11.29 |

The electron-withdrawing nature of the ethynyl group is predicted to make this compound less basic than unsubstituted azetidine.

Conformational Analysis and Energy Landscapes

The non-planar nature of the azetidine ring gives rise to different spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending the molecule's structure and dynamic behavior. utwente.nl

Unlike planar aromatic rings, the azetidine ring is "puckered." This puckering, along with the inversion of the nitrogen atom (pyramidal inversion), creates a complex potential energy surface with multiple minima and transition states. nih.gov Ab initio and DFT calculations are the primary tools for exploring this landscape. mdpi.comcore.ac.uk These methods can calculate the energies of different conformers with high accuracy. utwente.nl

For this compound, key conformational questions include:

The degree of ring puckering.

The preferred orientation of the ethynyl substituent (axial vs. equatorial-like positions).

The energy barrier for ring inversion and nitrogen inversion.

Studies on related substituted azetidines show that the energy barrier for ring puckering and nitrogen inversion is relatively low, allowing for dynamic conformational changes at room temperature. nih.govresearchgate.net The presence of the rigid ethynyl group at the C3 position will significantly influence the puckering angle and the relative stability of the possible conformers. DFT calculations can map out the potential energy surface by systematically changing the key dihedral angles of the ring to identify the most stable (lowest energy) conformation and the transition states connecting different conformers. researchgate.net

Table 3: Hypothetical Conformational Energy Profile for this compound Ring Puckering (Note: This table is illustrative, showing the type of data obtained from a DFT conformational scan. Specific values require dedicated calculations.)

| Conformer/State | Puckering Angle (degrees) | Relative Energy (kcal/mol) |

| Equatorial-like (Minimum) | ~25 | 0.0 |

| Planar (Transition State) | 0 | ~1.5 - 2.5 |

| Axial-like (Minimum) | ~25 | ~0.5 - 1.0 |

While quantum chemical calculations describe static structures and energy minima, Molecular Dynamics (MD) simulations model the time-dependent behavior of molecules. nih.govlibretexts.org MD simulations solve Newton's equations of motion for every atom in the system over a period of time, generating a trajectory that acts like a molecular movie. weber.edu This technique is essential for understanding how molecules behave in a realistic environment, such as in solution. diva-portal.org

For this compound, an MD simulation could be used to:

Study its conformational flexibility in a solvent like water, observing transitions between different puckered states.

Analyze the patterns of solvent molecules (hydration shell) around the solute, particularly near the nitrogen and the ethynyl group.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. libretexts.org By tracking the positions and velocities of all atoms over time, MD provides a bridge between the static picture from quantum chemistry and the macroscopic properties of the substance. weber.edudiva-portal.org

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting spectroscopic data, which is invaluable for the characterization of novel or transient species like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a vital tool for structural elucidation. cam.ac.uk For azetidine derivatives, DFT calculations have been employed to predict ¹H and ¹³C chemical shifts. mdpi.comfrontiersin.org The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net While specific data for this compound is not abundant in public literature, studies on related heterohelicenes show that while DFT can generally provide good correlations with experimental data, some discrepancies can arise, particularly for atoms in proximity to stereoelectronically complex moieties. mdpi.com For instance, in benzothienoquinoline heterohelicenes, the largest deviations in predicted ¹H chemical shifts were observed for protons adjacent to the annular nitrogen. mdpi.com The use of automated DFT workflows is becoming more common for high-throughput prediction of NMR chemical shifts in solution. researchgate.net

A hypothetical table of predicted NMR chemical shifts for this compound is presented below, based on general principles and data from related structures.

Table 1: Hypothetical Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (on N) | 1.5 - 2.5 | - |

| CH₂ (ring) | 3.0 - 4.0 | 45 - 55 |

| CH (ring) | 3.5 - 4.5 | 35 - 45 |

| C≡C-H | 2.0 - 3.0 | 70 - 80 (alkynyl C-H) |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. numberanalytics.com DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used for geometry optimization and frequency calculations. chem-soc.si For a molecule like this compound, the number of normal vibrational modes can be calculated as 3N-6, where N is the number of atoms. nepjol.infolibretexts.org The calculated frequencies help in assigning observed spectral bands to specific molecular motions, such as stretching, bending, and rocking. libretexts.orgnist.gov For example, in a study on an azetidine derivative, DFT calculations were used to corroborate experimental FT-IR data. uniba.it The absence of imaginary frequencies in the calculations confirms that the optimized geometry represents a local minimum on the potential energy surface. chem-soc.si

A table of selected, hypothetically calculated vibrational frequencies for key functional groups in this compound is provided below.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Azetidine N-H | 3300 - 3400 |

| C-H Stretch (alkyne) | Ethynyl C-H | ~3300 |

| C≡C Stretch | Ethynyl C≡C | 2100 - 2200 |

| C-H Stretch (aliphatic) | Azetidine CH₂, CH | 2850 - 3000 |

Note: These are characteristic frequency ranges and would need to be confirmed by specific calculations.

Reaction Mechanism Elucidation

Computational studies are instrumental in elucidating the mechanisms of chemical reactions. mt.commit.edu By mapping out the potential energy surface, chemists can understand the pathways, intermediates, and transition states involved. sumitomo-chem.co.jplibretexts.org

The characterization of transition states is a cornerstone of understanding reaction mechanisms. epfl.chmit.edu A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. epfl.ch For reactions involving strained cyclic alkynes like this compound, computational methods such as DFT can be used to model the geometry and energy of these fleeting structures. nih.gov For instance, in cycloaddition reactions, which are common for strained alkynes, DFT calculations can elucidate the structure of the transition state, helping to explain observed stereoselectivity, as seen in the Zimmerman-Traxler model for aldol (B89426) reactions. harvard.eduharvard.edu The study of kinetic isotope effects (KIEs) can also provide experimental validation for computed transition state structures. wikipedia.org

Reaction coordinate scans, also known as relaxed potential energy surface scans, are performed computationally to map the energy profile of a reaction. uni-muenchen.dechemrxiv.org This involves systematically changing a specific geometric parameter (the reaction coordinate), such as a bond length or angle, while optimizing the rest of the molecular geometry. uni-muenchen.de The resulting energy profile allows for the determination of the activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state. sumitomo-chem.co.jpnumberanalytics.com A lower energy barrier corresponds to a faster reaction rate. sumitomo-chem.co.jp For example, in the cycloaddition of a cyclic alkyne with an oxadiazinone, DFT calculations determined the activation free energy (ΔG‡) to be 11.5 kcal/mol. nih.gov Such calculations are crucial for predicting reaction feasibility and outcomes. numberanalytics.com

Table 3: Hypothetical Energy Barriers for Reactions of this compound

| Reaction Type | Reaction Coordinate | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| [3+2] Cycloaddition | Formation of new C-C bonds | 10 - 20 |

| N-H Deprotonation | N-H bond elongation | 5 - 15 (solvent dependent) |

Note: These values are illustrative and depend heavily on the specific reactants, reaction conditions, and computational methodology.

Solvent Effects on Structure and Reactivity

Solvents can significantly influence the structure, stability, and reactivity of molecules. libretexts.orglibretexts.org Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects. mdpi.com For reactions proceeding through ionic intermediates or transition states, polar solvents can lower the energy barrier by stabilizing charged species, thus accelerating the reaction rate. libretexts.orgresearchgate.net Conversely, for nonpolar reactions, nonpolar solvents may be more favorable. researchgate.net The puckering of the azetidine ring, for example, can be influenced by the solvent environment, with puckering angles in related derivatives calculated to be between 24.9° and 31.5°. Changes in solvent can even alter the reaction mechanism itself, as demonstrated in studies of phospho group transfers where reactions followed different pathways in aqueous versus alcohol solvents. nih.gov The viscosity of the solvent can also play a role, potentially retarding reaction rates in highly viscous media. rsc.org

Applications of 3 Ethynylazetidine in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Molecular Architectures (Non-Biological Focus)

The unique structural features of 3-ethynylazetidine, which include a strained four-membered nitrogen-containing ring and a reactive terminal alkyne, make it a valuable synthon for the creation of intricate molecular frameworks. These features allow for its participation in a variety of chemical transformations, leading to the formation of diverse and complex structures.

Construction of Polycyclic and Spirocyclic Frameworks

The terminal alkyne group in this compound is particularly amenable to cycloaddition reactions, which are powerful tools for the construction of cyclic systems. For instance, the [3+2] cycloaddition of this compound derivatives with suitable 1,3-dipoles can lead to the formation of spirocyclic systems where the azetidine (B1206935) ring is fused to a newly formed five-membered heterocycle. researchgate.netresearchgate.netnih.gov Such reactions provide a direct route to novel spiro[azetidine-3,x']-heterocycles.

Furthermore, cascade reactions initiated by the functional groups of this compound can be employed to build polycyclic frameworks. For example, a sequence involving the reaction of the alkyne followed by an intramolecular cyclization involving the azetidine nitrogen could lead to the formation of fused ring systems. The synthesis of polycyclic molecules from propargylic compounds has been demonstrated through various cascade reactions, including those involving palladium catalysis. researchgate.net

While direct examples of using this compound in these specific cascade reactions are not extensively documented, the known reactivity of its constituent functional groups suggests its high potential in this area. The synthesis of spiro-3,2′-azetidine oxindoles has been achieved through intramolecular C–C bond formation, highlighting the utility of the azetidine motif in constructing spirocyclic structures. nih.govacs.org

Incorporation into Macrocycles and Cages

The terminal alkyne of this compound is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazole linkages. By reacting bifunctional molecules containing two azide (B81097) groups with this compound, it is possible to construct macrocycles where the azetidine moiety is incorporated into the larger ring structure.

Another powerful tool for the synthesis of macrocycles is the Sonogashira cross-coupling reaction. nih.gov An appropriately functionalized this compound derivative could undergo an intramolecular Sonogashira coupling to yield a macrocyclic product. rsc.org This approach is particularly useful for creating rigid macrocyclic structures.

The table below summarizes potential cycloaddition reactions for the synthesis of complex molecules using this compound.

| Reaction Type | Reactant with this compound | Product Type |

| [3+2] Cycloaddition | Azides, Nitrones, Azomethine Ylides | Spiro[azetidine-3,x']-heterocycles |

| Sonogashira Coupling | Aryl or Vinyl Halides | Aryl/Vinyl-substituted Azetidines |

| "Click" Chemistry (CuAAC) | Organic Azides | 1,2,3-Triazole-substituted Azetidines |

Precursor for Ligands in Asymmetric Catalysis

The development of chiral ligands is crucial for advancements in asymmetric catalysis, which is essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The rigid structure of the azetidine ring and the synthetic versatility of the ethynyl (B1212043) group make this compound an attractive scaffold for the design of novel chiral ligands.

Design and Synthesis of Chiral Azetidine-Derived Ligands for Metal Catalysis

Chiral ligands containing both phosphorus and nitrogen atoms (P,N-ligands) have shown great promise in a variety of metal-catalyzed asymmetric reactions. A plausible strategy for the synthesis of a novel chiral P,N-ligand from this compound involves a two-step process. First, a copper-catalyzed azide-alkyne cycloaddition reaction between a chiral derivative of this compound and an azide-functionalized phosphine (B1218219) precursor would yield a triazole-linked phosphine. Subsequent coordination to a metal center, such as palladium or rhodium, would generate the active catalyst. The synthesis of triazole-appended phosphines and their metal complexes has been documented, demonstrating the feasibility of this approach. dntb.gov.ua The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on both the azetidine and phosphine components.

The table below outlines a synthetic approach to chiral azetidine-derived P,N-ligands.

| Step | Reaction | Reactants | Product |

| 1 | "Click" Chemistry (CuAAC) | Chiral this compound Derivative, Azido-phosphine | Chiral Azetidinyl-triazole Phosphine Ligand |

| 2 | Complexation | Chiral Ligand, Metal Precursor (e.g., [Rh(COD)Cl]₂) | Chiral Metal-Ligand Complex |

Development of Organocatalysts Featuring the Azetidine Moiety

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. tcichemicals.combeilstein-journals.org Chiral amines, particularly those based on pyrrolidine, have been extensively studied as organocatalysts. nih.gov The structural rigidity of the azetidine ring suggests that it could also serve as a valuable scaffold for the development of novel organocatalysts.

A potential application of this compound in this area is in the synthesis of bifunctional organocatalysts. For example, the ethynyl group could be functionalized to introduce a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group, while the azetidine nitrogen acts as a Lewis base. Such a catalyst could be effective in promoting asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. While specific examples of organocatalysts derived from this compound are yet to be widely reported, the principles of organocatalyst design strongly support the potential of this building block.

Role in Polymer Chemistry and Functional Materials

The reactivity of both the azetidine ring and the ethynyl group allows for the incorporation of this compound into polymeric structures and functional materials.

The terminal alkyne of this compound can participate in polymerization reactions. For instance, in an A2/B2-type azide-alkyne polyaddition, this compound could serve as the B2 monomer, reacting with a diazide (A2) monomer to form a poly(azetidine-triazole). nih.gov Such polymers would have a high density of nitrogen atoms and the potential for further functionalization through the azetidine ring. The polymerization of azides and alkynes to form poly(1,2,3-triazole)s is a known strategy for creating functional polymers. mdpi.com

The azetidine ring itself can undergo ring-opening polymerization, typically through a cationic mechanism, to produce polyamines. rsc.orgutwente.nlresearchgate.net While the ethynyl group might complicate this process, it could also be used to create cross-linked or functionalized polyamines. A tri-functional azetidine compound has been reported as a self-curing agent for aqueous-based polyurethane systems, where the azetidine rings react with carboxylic acid groups to form a cross-linked network. core.ac.uk This suggests a role for this compound derivatives in the development of advanced coatings and adhesives.

Furthermore, the incorporation of the rigid and polar azetidine moiety into materials can influence their physical properties. For example, azetidine-functionalized materials could find applications in gas separation membranes or as ligands for the capture of metal ions. The synthesis of azetidinium salts and their use in polymer branching demonstrates the utility of the azetidine core in materials science. nih.gov

The table below summarizes potential applications of this compound in polymer chemistry.

| Polymerization Method | Monomers | Polymer Type | Potential Applications |

| Azide-Alkyne Polyaddition | This compound, Diazide | Poly(azetidine-triazole) | Functional coatings, Chelating resins |

| Ring-Opening Polymerization | This compound Derivative | Functionalized Polyamine | Gene delivery, CO₂ capture |

Monomer for the Synthesis of Novel Polymer Structures via Alkyne Polymerization

This compound serves as a promising monomer for the synthesis of novel polymers through various alkyne polymerization techniques. The presence of the terminal alkyne group allows for polymerization via mechanisms such as those catalyzed by transition metals, yielding polymers with a conjugated backbone and pendant azetidine rings.

The polymerization of substituted acetylenes using Rhodium-based catalysts is a well-established method for producing polymers with controlled structures. For instance, the polymerization of propargyl thiophene (B33073) using a Rh catalyst results in a polymer with a conjugated backbone and electroactive thiophene side groups. mdpi.com Similarly, this compound can be polymerized to yield poly(this compound), a polymer with a unique combination of a polyacetylene backbone and reactive azetidine side chains. The properties of the resulting polymer, such as its thermal stability and solubility, would be influenced by the presence of the azetidine moiety.

The general synthetic strategy for the polymerization of an acetylene (B1199291) monomer with a functional side group is depicted in the table below.

| Reaction Step | Description | Key Reagents and Conditions |